2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

High-Throughput Screening Negative Control Compound Selectivity Profiling

2-((5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 852145-45-0) is a synthetic, trisubstituted 1,2,4-triazole derivative featuring an indole moiety at C5, a 3-methoxyphenyl group at N4, and a thioacetamide linker at C3 terminating in a free primary amide. With a molecular weight of 379.4 g/mol, molecular formula C₁₉H₁₇N₅O₂S, XLogP3 of 2.6, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, the compound belongs to the broader class of indole–1,2,4-triazole S-alkylated acetamides, which have been explored for anticancer, antimicrobial, and kinase-inhibitory applications.

Molecular Formula C19H17N5O2S
Molecular Weight 379.44
CAS No. 852145-45-0
Cat. No. B2640577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS852145-45-0
Molecular FormulaC19H17N5O2S
Molecular Weight379.44
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43
InChIInChI=1S/C19H17N5O2S/c1-26-13-6-4-5-12(9-13)24-18(22-23-19(24)27-11-17(20)25)15-10-21-16-8-3-2-7-14(15)16/h2-10,21H,11H2,1H3,(H2,20,25)
InChIKeyJICUPJGPOULSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 852145-45-0): Compound Identity, Structural Class, and Procurement-Relevant Baseline


2-((5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 852145-45-0) is a synthetic, trisubstituted 1,2,4-triazole derivative featuring an indole moiety at C5, a 3-methoxyphenyl group at N4, and a thioacetamide linker at C3 terminating in a free primary amide [1]. With a molecular weight of 379.4 g/mol, molecular formula C₁₉H₁₇N₅O₂S, XLogP3 of 2.6, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, the compound belongs to the broader class of indole–1,2,4-triazole S-alkylated acetamides, which have been explored for anticancer, antimicrobial, and kinase-inhibitory applications [1][2]. The compound has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and tested across multiple high-throughput screening campaigns [1].

Why Generic Substitution Fails for 2-((5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: The Quantitative Case Against Analog Interchange


Within the indole–1,2,4-triazole S-alkylated acetamide class, simple N-aryl substitution at the acetamide terminus—the single structural variable distinguishing 852145-45-0 from its closest analogs—produces profound differences in biological outcome. The free primary amide of 852145-45-0 renders the compound consistently inactive across >20 mechanistically diverse HTS targets (phosphatases, GPCRs, kinases, proteases, nuclear receptors, and cytotoxicity readouts), whereas N-aryl congeners such as 8a–f from Butt et al. (2023) display potent anti-Hep-G2 cytotoxicity with cell viabilities as low as 10.99 ± 0.59% at 100 µg/mL [1][2]. The 3-methoxyphenyl N4 substituent further distinguishes 852145-45-0 from 4-ethoxyphenyl and 4-ethyl analogs that exhibit different steric and electronic profiles. Consequently, substituting any closely related analog for 852145-45-0—whether for use as a negative control, a synthetic intermediate, or a scaffold for fragment-based design—introduces unquantified biological activity that compromises experimental interpretability or synthetic reproducibility [1][2].

Quantitative Comparative Evidence Guide: 2-((5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide vs. Closest Structural Analogs


Broad-Spectrum HTS Inactivity Profile: 0/22 Targets Hit vs. Potent Cytotoxicity of N-Aryl Analogs

In the NIH MLSMR 60K screening panel, 852145-45-0 (CID 4129370, SID 7970660) was tested across 22 distinct biochemical and cell-based HTS assays and returned an 'Inactive' outcome in every single assay, including Cdc25B phosphatase, S1P3 agonist/antagonist, MKP-1, MKP-3, Hsp90, Bfl-1 anti-apoptotic protein, BAP1 deubiquitinase, cathepsins B and S, PKA, SF-1 nuclear receptor, NF-κB activation, and general cytotoxicity/viability assays in HPDE-C7 cells [1]. In contrast, the structurally analogous N-aryl acetamide derivatives (e.g., compound 8b bearing a 3,4-dichlorophenyl N-aryl group) demonstrated potent anti-Hep-G2 cytotoxicity with 10.99 ± 0.59% cell viability at 100 µg/mL, comparable to doxorubicin (10.8 ± 0.41%) [2]. This binary activity switch—from potent cytotoxicity to complete inactivity—is governed solely by whether the acetamide terminus is a free primary amide or an N-aryl-substituted amide [1][2].

High-Throughput Screening Negative Control Compound Selectivity Profiling Anti-Target Counter-Screening

Free Primary Amide vs. N-Aryl Amide: Structural Determinant of Cytotoxicity On/Off Switch

The sole structural difference between 852145-45-0 and its bioactive N-aryl congeners is the acetamide terminus: 852145-45-0 bears a free –SCH₂CONH₂ group, whereas all cytotoxic analogs in the Butt et al. (2023) series carry an –SCH₂CONHAr (Ar = substituted phenyl) moiety [1]. This single-point modification transforms the compound from a potent cytotoxic agent (analog 8b: cell viability 10.99 ± 0.59%, IC₅₀ comparable to doxorubicin at 10.8 ± 0.41% cell viability) to a completely inactive entity across all tested HTS assays [1][2]. SAR analysis from the same study explicitly attributes the anticancer activity to the N-aryl acetamide substitution pattern, with 3,4-dichloro > 3,4-dimethyl > 2-fluoro substitution ranking [1]. The free amide of 852145-45-0 lacks the aromatic ring required for π-stacking interactions observed in docking poses of active analogs (e.g., Pi-alkyl interactions with VAL164 and MET281 in the target binding pocket) [1].

Structure–Activity Relationship Medicinal Chemistry Fragment-Based Drug Design Cytotoxicity

N4 3-Methoxyphenyl vs. 4-Ethoxyphenyl Substitution: Physicochemical Property Differentiation

The N4 substituent differentiates 852145-45-0 (3-methoxyphenyl, MW = 379.4) from its closest commercially available analog CAS 781620-34-6 (4-ethoxyphenyl, MW = 393.46, C₂₀H₁₉N₅O₂S) [1]. The meta-methoxy substitution in 852145-45-0 produces a computed XLogP3 of 2.6, whereas the para-ethoxy analog is predicted to have higher lipophilicity (estimated XLogP3 ~3.1) due to the additional methylene unit [1]. The meta vs. para positioning also alters the electron density distribution on the N4 phenyl ring: the meta-OCH₃ group exerts a +M effect at the meta position, which differentially influences the triazole ring electronics compared to the para-OCH₂CH₃ group [2]. These differences affect aqueous solubility, metabolic stability (O-dealkylation susceptibility), and the conformational preferences of the N4-phenyl-triazole dihedral angle—all relevant for PK/PD optimization [2].

Physicochemical Profiling ADME Prediction Solubility Lipophilicity

Synthetic Accessibility & Purity: Defined Intermediate with 98%+ Purity Benchmark vs. On-Demand Custom Synthesis of Analogs

852145-45-0 serves as the direct S-alkylation precursor to the entire series of N-aryl acetamide analogs described in Butt et al. (2023), where triazole-3-thione intermediates are alkylated with 2-bromo-N-arylacetamides to yield final products 8a–f in 69–82% yields [1]. Structural analogs require custom synthesis of the N-aryl bromoacetamide coupling partner followed by the S-alkylation step. Commercially, the closest available comparator CAS 781620-34-6 (4-ethoxyphenyl analog) is offered at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) . The compound is also cataloged in the ChemDiv screening library under identifier G716-0175, indicating its availability as a pre-plated DMSO stock for HTS campaigns . Procurement of 852145-45-0 as a pre-characterized, high-purity intermediate eliminates the 1–3 week lead time and purity uncertainty associated with custom synthesis of N-aryl congeners, while providing a single, well-defined starting material for parallel library synthesis [1].

Chemical Procurement Synthetic Intermediate Quality Control Custom Synthesis

Best Research and Industrial Application Scenarios for 2-((5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (852145-45-0)


Validated Negative Control for HTS Assay Development and Counter-Screening Panels

With empirically confirmed inactivity across 22 distinct biochemical and cell-based HTS targets—including phosphatases (Cdc25B, MKP-1, MKP-3, HePTP), GPCRs (S1P1, S1P3), kinases (PKA), proteases (cathepsins B, S, C1s), nuclear receptors (SF-1, RAR-related), protein–protein interaction modulators (14-3-3, Bfl-1), and general cytotoxicity/viability assays—852145-45-0 meets the stringent criteria for a pan-assay negative control compound [1]. This profile is directly supported by the NIH MLSMR screening data (PubChem AIDs 368–560), where the compound (SID 7970660) returned 'Inactive' calls across all tested targets [1]. Its use as a negative control is further strengthened by the unambiguous structure–activity contrast with N-aryl acetamide analogs, which exhibit potent Hep-G2 cytotoxicity (cell viability 10.99–18.92% at 100 µg/mL), confirming that the scaffold itself is not inherently toxic and that the free amide terminus is the structural determinant of inactivity [2].

Universal Late-Stage Intermediate for Parallel SAR Library Synthesis of Indole–Triazole N-Aryl Acetamides

852145-45-0 is the direct precursor to the entire N-aryl acetamide series (8a–f) described by Butt et al. (2023), where the free primary amide is converted to N-aryl acetamides via a single-step S-alkylation with 2-bromo-N-arylacetamides in DCM/pyridine at 25 °C (69–82% yield) [1]. By procuring 852145-45-0 as a common intermediate, a medicinal chemistry team can generate a 5–20 compound SAR library in a single parallel synthesis campaign, eliminating the need for 5–20 independent multi-step de novo syntheses. This approach ensures that all analogs share the identical indole–triazole–3-methoxyphenyl core from a single batch, removing batch-to-batch synthetic variability as a confounding factor in biological comparisons [1][2].

Physicochemically Differentiated Scaffold for Fragment-Based Lead Discovery with Favorable Polarity Profile

Relative to the 4-ethoxyphenyl analog (CAS 781620-34-6, estimated XLogP3 ~3.1) and 4-ethyl analogs (estimated XLogP3 ~3.5), 852145-45-0 (XLogP3 = 2.6, MW = 379.4) occupies a more favorable drug-like physicochemical space for fragment-based screening [1]. The lower lipophilicity (ΔXLogP3 ≈ –0.5 to –0.9 log units vs. close analogs) reduces the risk of non-specific hydrophobic interactions, phospholipidosis, and hERG channel blockade—all liabilities correlated with higher logP [3]. The free primary amide provides an additional hydrogen bond donor (HBD = 2) not present in N-aryl analogs, enabling distinct binding interactions in target pockets. These properties, combined with the validated inactivity profile, position 852145-45-0 as an ideal fragment hit for targets where polar interactions near the solvent-exposed region of the binding pocket are desired [1][3].

Computational Chemistry Reference Standard for Docking and MD Simulation Benchmarking of Indole–Triazole Scaffolds

The indole–triazole core with 3-methoxyphenyl N4 substitution present in 852145-45-0 represents a well-defined, computationally tractable scaffold for benchmarking docking algorithms and molecular dynamics simulations. The compound's conformational properties—6 rotatable bonds, 2 HBD, 5 HBA, and a balanced XLogP3 of 2.6—make it suitable for assessing force field accuracy in predicting thioether linker geometries and indole–triazole dihedral angles [1]. The availability of structurally analogous active compounds (N-aryl acetamides 8a–f) with experimentally determined Hep-G2 cytotoxicity data (cell viability range: 10.99–18.92% at 100 µg/mL) and docking poses against validated targets (PDB entries referenced in Butt et al. 2023) provides a rare opportunity to calibrate computational predictions against a matched active/inactive pair that differs by only a single functional group [2].

Quote Request

Request a Quote for 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.